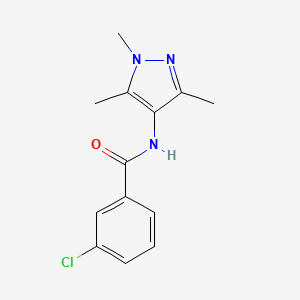![molecular formula C14H20N2O B7475431 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the class of ureas, which are known to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, it has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been reported to reduce inflammation and angiogenesis, which are key processes involved in the development and progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and is readily available for research purposes. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea. One area of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Moreover, the development of novel derivatives of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea may lead to the discovery of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is a promising compound that has shown potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea involves the reaction of cyclopropyl isocyanate with 2,4-dimethylbenzylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of methyl isocyanate. This method has been reported to yield the desired product in good yields and high purity.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and anti-angiogenic activities. In addition, this compound has shown promising results in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis.
Propiedades
IUPAC Name |
3-cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-4-5-12(11(2)8-10)9-16(3)14(17)15-13-6-7-13/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSQODTYKTNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
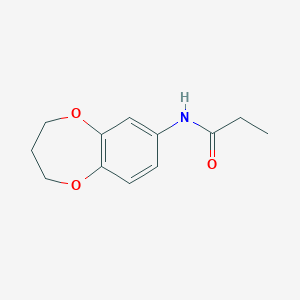

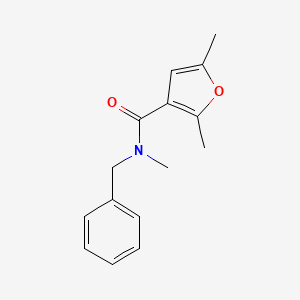
![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)

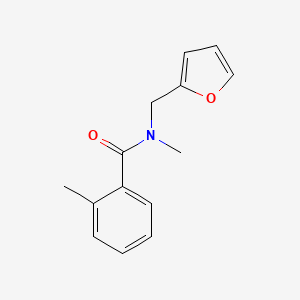
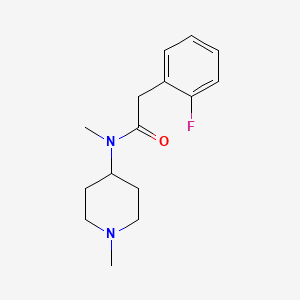
![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
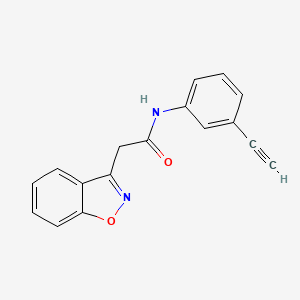
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
